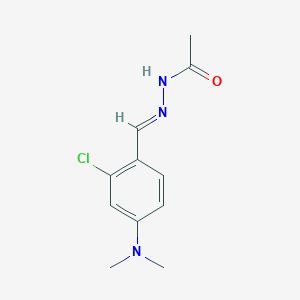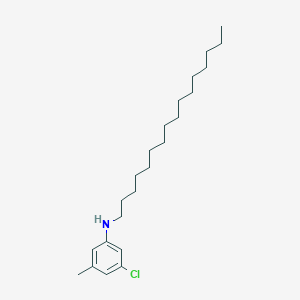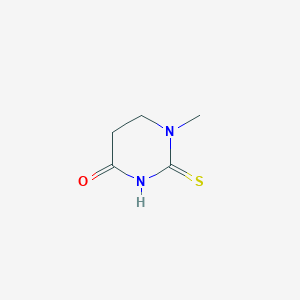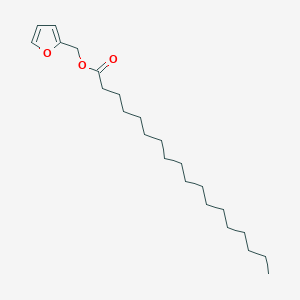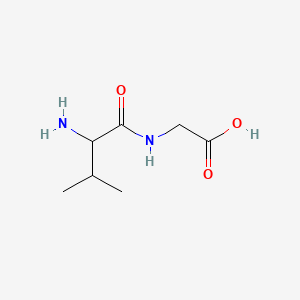
Z-Gly-nva-OH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-Gly-nva-OH, also known as N-benzyloxycarbonylglycine, is a compound with the molecular formula C17H23N3O6. It is a derivative of glycine, an amino acid, and is often used in peptide synthesis. The compound is characterized by its ability to form stable peptide bonds, making it a valuable reagent in the field of organic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Z-Gly-nva-OH typically involves the protection of the amino group of glycine with a benzyloxycarbonyl (Z) group. This is followed by the coupling of the protected glycine with N-valerylalanine (nva) under specific reaction conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Z-Gly-nva-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The benzyloxycarbonyl group can be substituted with other protective groups or functional groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reducing agents: Such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution reagents: Such as acyl chlorides and anhydrides.
Major Products
The major products formed from these reactions include various peptides and peptide derivatives, which are used in further chemical synthesis and research .
Wissenschaftliche Forschungsanwendungen
Z-Gly-nva-OH has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of complex peptides and proteins.
Biology: The compound is used in the study of enzyme-substrate interactions and protein folding.
Medicine: this compound is used in the development of peptide-based drugs and therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of Z-Gly-nva-OH involves the formation of stable peptide bonds through nucleophilic attack on the carbonyl carbon of the benzyloxycarbonyl group. This reaction is facilitated by the presence of coupling agents and occurs under mild conditions. The molecular targets include amino acids and peptides, which are modified to form new compounds with desired properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Z-Gly-OH: A similar compound used in peptide synthesis.
Boc-Gly-OH: Another glycine derivative used in peptide synthesis.
Fmoc-Gly-OH: A glycine derivative with a different protective group.
Uniqueness
Z-Gly-nva-OH is unique due to its specific protective group and its ability to form stable peptide bonds under mild conditions. This makes it particularly useful in the synthesis of complex peptides and proteins, where stability and specificity are crucial .
Eigenschaften
Molekularformel |
C15H20N2O5 |
|---|---|
Molekulargewicht |
308.33 g/mol |
IUPAC-Name |
(2S)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid |
InChI |
InChI=1S/C15H20N2O5/c1-2-6-12(14(19)20)17-13(18)9-16-15(21)22-10-11-7-4-3-5-8-11/h3-5,7-8,12H,2,6,9-10H2,1H3,(H,16,21)(H,17,18)(H,19,20)/t12-/m0/s1 |
InChI-Schlüssel |
JOFRPFCSEYMUTH-LBPRGKRZSA-N |
Isomerische SMILES |
CCC[C@@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Kanonische SMILES |
CCCC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


